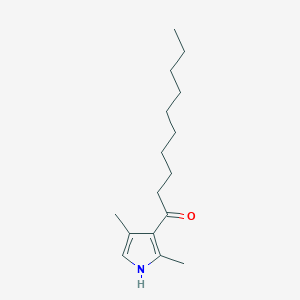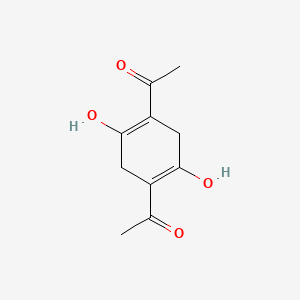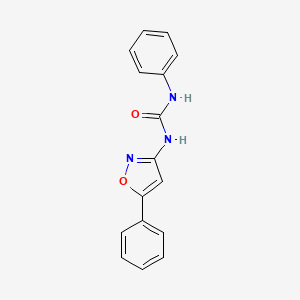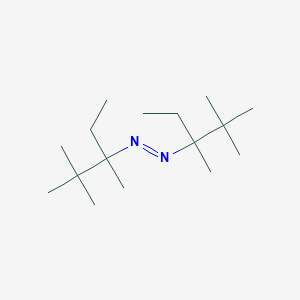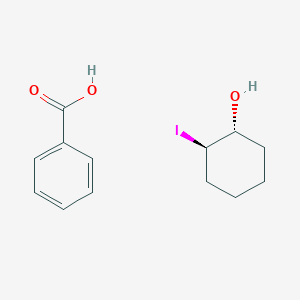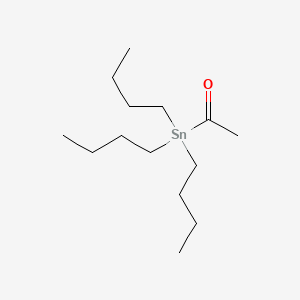
1-(Tributylstannyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tributylstannyl)ethan-1-one is an organotin compound with the molecular formula C14H30OSn. It is characterized by the presence of a stannyl group (tributylstannyl) attached to an ethanone moiety. Organotin compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of tributyltin hydride with an appropriate acyl chloride under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the toxicity of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tributylstannyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or organometallic reagents.
Major Products Formed:
Oxidation: Stannic derivatives.
Reduction: 1-(Tributylstannyl)ethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Tributylstannyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Stille coupling reaction to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Tributylstannyl)ethan-1-one involves its ability to act as a nucleophile or electrophile in various reactions. The stannyl group can stabilize reaction intermediates, facilitating the formation of carbon-carbon bonds. Molecular targets and pathways include interactions with electrophilic centers in organic molecules, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
1-(Tributylstannyl)ethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-(Tributylstannyl)-1-octen-3-one: Contains an additional double bond in the carbon chain.
trans-1,2-Bis(tributylstannyl)ethene: Features two stannyl groups attached to an ethene moiety .
Uniqueness: 1-(Tributylstannyl)ethan-1-one is unique due to its specific combination of a stannyl group and a carbonyl group, making it highly versatile in organic synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from other organotin compounds.
Eigenschaften
CAS-Nummer |
52168-13-5 |
|---|---|
Molekularformel |
C14H30OSn |
Molekulargewicht |
333.10 g/mol |
IUPAC-Name |
1-tributylstannylethanone |
InChI |
InChI=1S/3C4H9.C2H3O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1H3; |
InChI-Schlüssel |
UZGANHLYPZZJAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
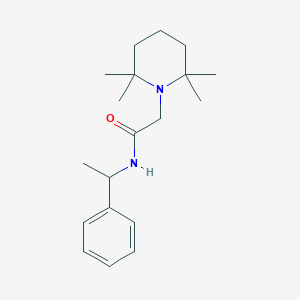
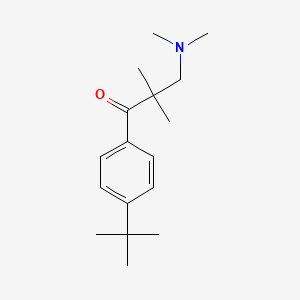
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)


![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
